molecular formula C8H10N4 B2766412 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186609-76-6

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2766412
CAS No.: 1186609-76-6
M. Wt: 162.196
InChI Key: VMZXNFRHJDTQBM-UHFFFAOYSA-N
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Description

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

The primary target of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK is a protein kinase that plays a crucial role in cell signaling pathways.

Mode of Action

this compound strongly inhibits the kinase activity of ZAK . It dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By suppressing ZAK activity, it can potentially modulate the cellular processes controlled by this kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate under acidic conditions to form the corresponding pyrazolopyridine derivative . Another approach involves the use of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods reported for synthesizing pyrazolopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

Comparison with Similar Compounds

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-ethyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXNFRHJDTQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=NC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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